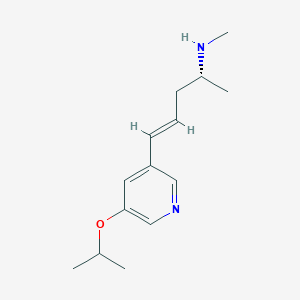
(R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine is a synthetic organic compound that belongs to the class of amines. This compound features a pyridine ring substituted with an isopropoxy group and a pent-4-en-2-amine chain. The stereochemistry is defined by the (R,E) configuration, indicating the specific spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions.
Formation of the Pent-4-en-2-amine Chain: This can be achieved through a series of reactions including alkylation and amination.
Stereochemical Control: The (R,E) configuration can be controlled using chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be used to study its effects on various biological systems, including its interaction with enzymes and receptors.
Medicine
Potential medicinal applications could include its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry
In industry, the compound could be used in the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (R,E)-5-(5-Methoxypyridin-3-yl)-N-methylpent-4-en-2-amine
- (R,E)-5-(5-Ethoxypyridin-3-yl)-N-methylpent-4-en-2-amine
Uniqueness
The uniqueness of (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine lies in its specific isopropoxy substitution and its stereochemistry
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
(E,2R)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3/b7-5+/t12-/m1/s1 |
Clé InChI |
RPCVIAXDAUMJJP-HOSRBBHYSA-N |
SMILES isomérique |
C[C@H](C/C=C/C1=CC(=CN=C1)OC(C)C)NC |
SMILES canonique |
CC(C)OC1=CN=CC(=C1)C=CCC(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13030547.png)
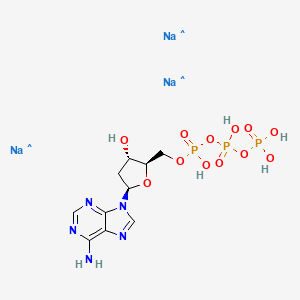
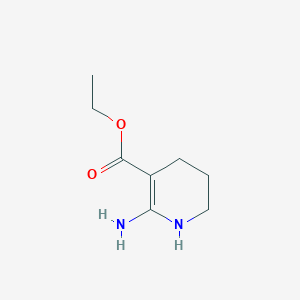
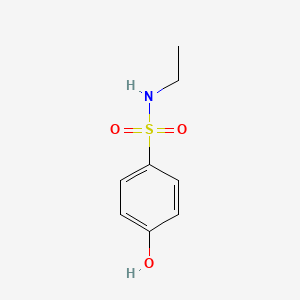
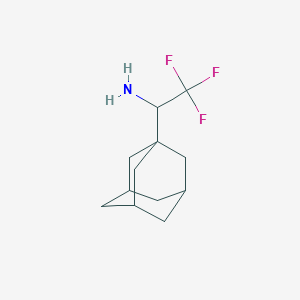
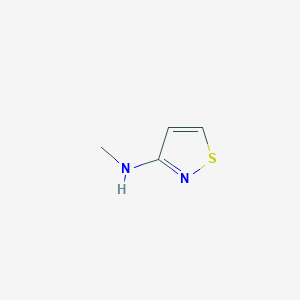
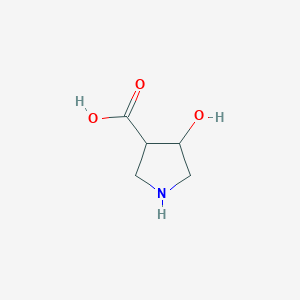
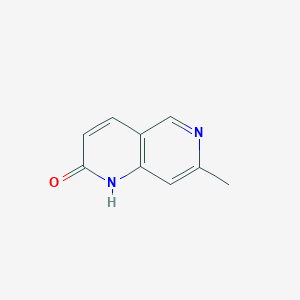

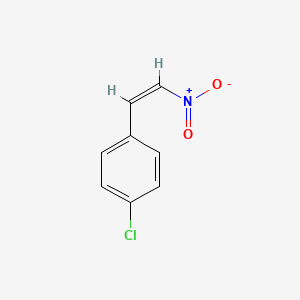
![1-phenyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13030600.png)
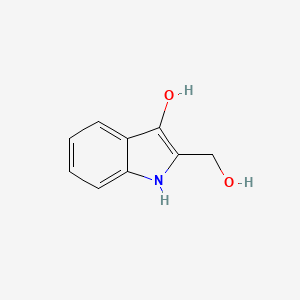
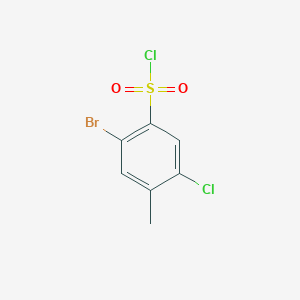
![2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13030610.png)
